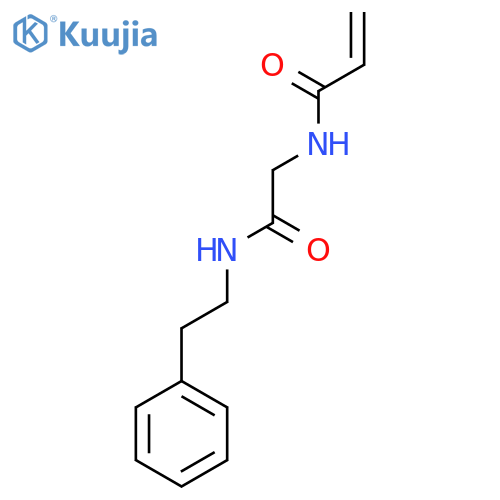Cas no 2411310-66-0 (N-{(2-phenylethyl)carbamoylmethyl}prop-2-enamide)

2411310-66-0 structure
商品名:N-{(2-phenylethyl)carbamoylmethyl}prop-2-enamide
N-{(2-phenylethyl)carbamoylmethyl}prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- N-{(2-phenylethyl)carbamoylmethyl}prop-2-enamide
- N-{[(2-phenylethyl)carbamoyl]methyl}prop-2-enamide
- N-[2-Oxo-2-(2-phenylethylamino)ethyl]prop-2-enamide
- Z3707865079
- 2411310-66-0
- EN300-26574054
-
- インチ: 1S/C13H16N2O2/c1-2-12(16)15-10-13(17)14-9-8-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,14,17)(H,15,16)
- InChIKey: LFKCWBBVTXYOAB-UHFFFAOYSA-N
- ほほえんだ: O=C(CNC(C=C)=O)NCCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 232.121177757g/mol
- どういたいしつりょう: 232.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 271
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 58.2Ų
N-{(2-phenylethyl)carbamoylmethyl}prop-2-enamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26574054-0.05g |
N-{[(2-phenylethyl)carbamoyl]methyl}prop-2-enamide |
2411310-66-0 | 90% | 0.05g |
$246.0 | 2023-09-14 |
N-{(2-phenylethyl)carbamoylmethyl}prop-2-enamide 関連文献
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
2411310-66-0 (N-{(2-phenylethyl)carbamoylmethyl}prop-2-enamide) 関連製品
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 55290-64-7(Dimethipin)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
